2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline
Description
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline is a heterocyclic aromatic compound featuring a fused triazole-pyridine core (1,2,4-triazolo[4,3-a]pyridine) linked to a substituted aniline group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Key characteristics inferred from analogs and related literature include:
- Molecular formula: Likely C₁₂H₁₁N₄ (based on structural analysis).
- Synthetic route: Similar to triazolo-pyridine derivatives, involving cyclocondensation of amino-triazoles with aldehydes or nitriles under basic conditions .
Properties
IUPAC Name |
2-methyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-8-10(5-6-11(9)14)13-16-15-12-4-2-3-7-17(12)13/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVBGFEPYHXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C3N2C=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also interact with DNA or RNA, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared below with two analogs: 4-([1,2,4]Triazolo[1,5-a]Pyridin-7-Yloxy)-3-Methylaniline (CAS 937263-71-3) and 3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl}Aniline (CAS 1039975-28-4).
Biological Activity
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline (CAS No. 1016839-90-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 224.26 g/mol. The compound features a triazolo-pyridine moiety which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Specifically, compounds within the [1,2,4]triazolo[4,3-a]pyridine class have been shown to interact with the heme-binding sites of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune modulation and tumor microenvironment regulation .
Efficacy in Assays
Recent studies have demonstrated the compound's efficacy in several in vitro assays:
| Assay Type | IC50 Value | Cell Line |
|---|---|---|
| IDO1 Inhibition | 0.5 µM | A375 (melanoma) |
| c-Met Kinase Inhibition | 0.005 µM | Various cancer lines |
| Cytotoxicity | 10 µM | A375 |
These results indicate that this compound exhibits potent inhibitory effects against key targets involved in cancer progression and immune evasion.
Case Study 1: Cancer Immunotherapy
A study highlighted the use of this compound as part of a combinatorial therapy for enhancing the efficacy of existing immunotherapeutic agents. The compound's ability to inhibit IDO1 led to increased T-cell activation and proliferation in tumor-bearing mice models .
Case Study 2: Fibrosis Treatment
In another investigation focusing on fibrotic diseases, the compound demonstrated significant antifibrotic activity by inhibiting TGF-β signaling pathways. This was evidenced by reduced collagen deposition in treated animal models compared to controls .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with an oral bioavailability ranging from 30% to 51%. The peak plasma concentration (Cmax) reached approximately 1620 ng/mL within hours post-administration in animal models .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole-pyridine fusion (e.g., chemical shifts at δ 8.2–8.5 ppm for pyridine protons) .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., uncyclized hydrazine intermediates) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
How can reaction scalability be optimized without compromising the green chemistry principles applied to triazolopyridine synthesis?
Advanced Research Question
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and higher boiling point for reflux scalability .
- Catalyst Recycling : Immobilize NaOCl on silica gel to reduce waste .
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during cyclization .
What strategies mitigate instability of the aniline moiety during triazolopyridine functionalization?
Advanced Research Question
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions .
- Low-Temperature Reactions : Perform alkylation at −20°C to prevent oxidation .
- In Situ Stabilization : Add antioxidants like BHT (butylated hydroxytoluene) to reaction mixtures .
How do structural modifications to the triazolopyridine core influence pharmacokinetic properties?
Advanced Research Question
- Lipophilicity Adjustments : Introduce methyl groups (e.g., 2-methyl substitution) to enhance membrane permeability, as seen in analogs like 5,6-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrazine .
- Metabolic Stability : Fluorinate the pyridine ring to reduce CYP450-mediated degradation .
- Solubility Enhancement : Incorporate sulfonate esters via phosphonate coupling (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates) .
What computational tools predict the reactivity of triazolopyridine derivatives in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
